1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
Overview
Description
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of related compounds involves reactions with 1-(3-chlorophenyl)piperazine hydrochloride3. However, the specific synthesis process for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(3-chlorophenyl)piperazine (mCPP), has been studied4. However, the specific molecular structure analysis for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is not readily available in the retrieved sources.
Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied56. However, the specific chemical reactions involving 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine are not readily available in the retrieved sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds, such as 1-(3-Chlorophenyl)piperazine hydrochloride, have been studied8. However, the specific physical and chemical properties of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine are not readily available in the retrieved sources.
Scientific Research Applications
Chemistry and Synthesis
Synthesis of Heterocyclic Compounds : Pyrazoline derivatives, including those related to "1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine," are utilized as building blocks for synthesizing a wide range of heterocyclic compounds, such as pyrazolo-imidazoles, spiropyrroles, and dyes, showcasing their versatility in organic synthesis (Gomaa & Ali, 2020).
Synthesis of Pyrazoline Derivatives : Research highlights various methods for synthesizing pyrazoline derivatives, indicating their importance in medicinal chemistry due to their wide range of biological activities, including anticancer, analgesic, and anti-inflammatory properties (Dar & Shamsuzzaman, 2015).
Biological Activities and Therapeutic Applications
Antifungal and Antimicrobial Properties : Studies have shown that specific pyrazoline derivatives exhibit significant antifungal and antimicrobial activities, which can be optimized through structural modifications for better efficacy against pathogens like Fusarium oxysporum (Kaddouri et al., 2022).
Anticancer Potential : Pyrazoline-based compounds have been identified as potential anticancer agents, with some derivatives showing high tumor specificity and reduced toxicity towards normal cells, suggesting a promising avenue for developing safer anticancer drugs (Sugita et al., 2017).
Monoamine Oxidase Inhibition : Pyrazoline derivatives have been recognized for their inhibition of Monoamine oxidase (MAO), a target for treating various psychiatric and neurological disorders. The selectivity and activity of these compounds towards MAO can lead to the development of new therapeutic agents (Mathew et al., 2013).
Safety And Hazards
Future Directions
The future directions in the field of chemical synthesis involve continuous micro-flow for pharmaceutical production11. However, the specific future directions for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine are not readily available in the retrieved sources.
Please note that the information provided is based on the available sources and there may be more comprehensive and specific information available in scientific literature or databases not accessed in this search. For a more detailed analysis, consulting a specialist or conducting a more extensive literature search is recommended.
properties
IUPAC Name |
2-(3-chlorophenyl)-5-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-7-4-8-13(9-12)19-15(17)10-14(18-19)11-5-2-1-3-6-11/h1-10H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEMJWSTADRWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388038 | |
Record name | 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |
CAS RN |
618098-26-3 | |
Record name | 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618098-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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